1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide
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Overview
Description
1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its significant biological activities.
Preparation Methods
The synthesis of 1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide involves several steps. The general synthetic route includes the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with piperidine-4-carboxamide under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiadiazole ring, to form thiols or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation .
Comparison with Similar Compounds
1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Piperidine derivatives: Compounds containing the piperidine ring also show diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its combined structure, which enhances its biological activities and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C11H16N4O2S2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C11H16N4O2S2/c1-7-13-14-11(19-7)18-6-9(16)15-4-2-8(3-5-15)10(12)17/h8H,2-6H2,1H3,(H2,12,17) |
InChI Key |
WKHVTVJFXBZIOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
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